Jnk-IN-2 -

Jnk-IN-2

Catalog Number: EVT-1745904
CAS Number:
Molecular Formula: C28H27N7O2
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[[4-(dimethylamino)-1-oxobut-2-enyl]amino]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide is a member of benzamides.
Overview

JNK-IN-2 is a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in various cellular processes including inflammation, apoptosis, and stress responses. This compound has garnered attention for its potential therapeutic applications in cancer and other diseases where JNK signaling is implicated. The development of JNK-IN-2 is part of ongoing research efforts to create more specific and effective inhibitors that can modulate the JNK pathway without affecting other kinases.

Source and Classification

JNK-IN-2 belongs to a class of compounds designed specifically to inhibit the activity of JNK isoforms, primarily JNK1 and JNK2. These compounds are classified as small molecule inhibitors and are often evaluated for their pharmacological properties in preclinical studies. The compound was developed through structure-based drug design approaches that focus on the unique binding characteristics of JNK.

Synthesis Analysis

The synthesis of JNK-IN-2 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available precursors such as substituted anilines or phenols.
  2. Reactions: The process may involve various chemical reactions including:
    • N-alkylation: This reaction introduces alkyl groups to enhance binding affinity.
    • Cyclization: Formation of heterocyclic structures that improve specificity for the JNK target.
    • Functional Group Modifications: Such as halogenation or hydroxylation to optimize pharmacokinetic properties.

Technical details regarding the specific reaction conditions (temperature, solvents, catalysts) and yields are crucial for reproducing the synthesis in a laboratory setting, although specific experimental data for JNK-IN-2 may not be widely published.

Molecular Structure Analysis

The molecular structure of JNK-IN-2 is characterized by:

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of JNK-IN-2 can include:

  1. Nucleophilic Substitution Reactions: Used to introduce alkyl groups onto nitrogen atoms within the structure.
  2. Condensation Reactions: To form larger cyclic structures from smaller precursors.
  3. Oxidation/Reduction Reactions: To modify functional groups for improved activity or solubility.

Technical details such as reaction times, temperatures, and yields are critical for optimizing these synthetic routes but may vary based on laboratory conditions.

Mechanism of Action

JNK-IN-2 exerts its biological effects by selectively inhibiting the activity of JNK enzymes. The mechanism involves:

  1. Binding to the ATP Site: The compound competes with ATP for binding at the active site of JNK, thereby preventing phosphorylation of downstream targets.
  2. Inhibition of Phosphorylation Events: This inhibition disrupts the signaling cascade that leads to cellular responses such as inflammation and apoptosis.
  3. Selectivity Profile: Studies indicate that JNK-IN-2 has a higher affinity for JNK1 and JNK2 compared to other kinases, which is essential for minimizing off-target effects.

Data from biochemical assays typically demonstrate its effectiveness in inhibiting JNK activity in vitro and in cellular models.

Physical and Chemical Properties Analysis

The physical and chemical properties of JNK-IN-2 include:

  • Molecular Weight: Specific molecular weight data can be derived from its chemical formula.
  • Solubility: Information on solubility in various solvents is crucial for formulation purposes.
  • Stability: Data on thermal stability and pH stability can inform storage and handling practices.

These properties are typically characterized through standard analytical techniques such as HPLC, UV-Vis spectroscopy, and mass spectrometry.

Applications

JNK-IN-2 has potential applications in various scientific fields:

  1. Cancer Research: Due to its role in modulating cell survival pathways, it is being investigated as a therapeutic agent in various cancer types where aberrant JNK signaling contributes to tumor progression.
  2. Inflammatory Diseases: Its ability to inhibit inflammatory responses makes it a candidate for treating conditions like arthritis or inflammatory bowel disease.
  3. Neurodegenerative Disorders: Given the involvement of JNK in neuronal apoptosis, there is interest in its application for neuroprotection.

Research continues to explore these applications through preclinical and clinical studies aimed at understanding its efficacy and safety profiles.

Introduction to JNK Signaling and Therapeutic Targeting

Role of JNK Signaling in Cellular Stress Responses and Disease Pathogenesis

The c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) superfamily, functions as a critical stress sensor activated by diverse stimuli including cytokines, oxidative stress, UV radiation, and metabolic imbalances [1] [3]. This pathway regulates essential cellular processes such as apoptosis, proliferation, differentiation, and inflammation through phosphorylation of transcription factors (e.g., c-Jun, ATF2) and mitochondrial proteins [1] [9]. Sustained JNK activation drives a self-amplifying loop involving mitochondrial reactive oxygen species (ROS) production and apoptosis signal-regulating kinase 1 (ASK1) activation, which exacerbates tissue damage in chronic diseases [9].

In pathological contexts, dysregulated JNK signaling is implicated in:

  • Neurodegenerative disorders: JNK3 hyperactivation promotes β-amyloid production and tau hyperphosphorylation in Alzheimer’s disease, correlating with neuronal death and cognitive decline [10].
  • Cancer: JNK1/2 isoforms support tumor initiation, proliferation, and chemoresistance in pancreatic, lung, and breast cancers by activating pro-survival autophagy and transcription factors like c-Jun [2] [6].
  • Metabolic diseases: Hepatic JNK1 activation impairs insulin signaling and promotes steatosis in non-alcoholic fatty liver disease (NAFLD) [9].
  • Table 1: Disease-Specific JNK Isoform Roles
    DiseaseKey IsoformsMechanismConsequence
    GlioblastomaJNK1/2Sustained activation in stem-like cells via mitochondrial ROS-ASK1 loopEnhanced self-renewal, therapy resistance
    Alzheimer’sJNK3Phosphorylation of tau and c-Jun; Aβ-induced stress signalingNeurofibrillary tangles, neuron death
    Liver FibrosisJNK1TGF-β-mediated HSC activation; ECM depositionFibrotic scar formation
    Pancreatic CancerJNK1Upregulation of IL-33; autophagy inductionChemoresistance

Rationale for Targeting JNK Isoforms in Therapeutic Interventions

JNK isoforms (JNK1, JNK2, JNK3) exhibit distinct tissue distributions and functions due to structural variations in their substrate-binding domains and activation kinetics [3] [9]. JNK1/2 are ubiquitously expressed, while JNK3 is predominantly neural-specific [3] [10]. These isoforms display functional divergence:

  • JNK1 drives pro-inflammatory and metabolic responses in obesity and cancer [6] [9].
  • JNK2 regulates immune cell function and tumor progression [6].
  • JNK3 mediates neuronal apoptosis in response to oxidative stress [10].

Isoform-selective inhibition is crucial because:

  • Pan-JNK inhibitors (e.g., SP600125) disrupt physiological JNK functions, causing off-target effects [5] [10].
  • Hydrophobic pocket variations near the ATP-binding site enable selective targeting (e.g., JNK3’s Leu144 vs. JNK1’s Met146) [4].
  • Tissue-specific JNK3 inhibition in neurological diseases minimizes systemic toxicity [10].

Historical Development of JNK Inhibitors: From Pan-Inhibitors to Isoform-Selective Compounds

The evolution of JNK inhibitors comprises three generations:

First Generation: ATP-Competitive Pan-Inhibitors

  • SP600125: Broad-spectrum inhibitor; suppresses JNK1/2/3 (IC₅₀ = 40–90 nM) but exhibits off-target effects on CDKs and GSK-3β [5] [6].
  • AS601245: Reduces infarct size in stroke models but lacks clinical efficacy due to poor brain penetration [10].Limitations: Low isoform selectivity and metabolic instability [5].

Second Generation: Covalent and Scaffold-Based Inhibitors

  • JNK-IN-8: Irreversibly binds Cys116 in JNK1/2/3 (IC₅₀ = 4.7, 18.7, 1.0 nM, respectively); overcomes ATP-competition limitations but retains pan-isoform activity [4] [6].
  • CC-401: Derived from the scaffold of SP600125; failed in Phase I trials for leukemia due to hepatotoxicity [6].

Third Generation: Isoform-Selective Inhibitors

  • JNK-IN-2: Designed to exploit JNK3-specific residues (Leu144); exhibits 30-fold selectivity over JNK1/2 [4] [10].
  • PYC98/71N: Allosteric inhibitors disrupting JNK-JIP1 interactions; reduce neuronal apoptosis in Alzheimer’s models [10].

  • Table 2: Generations of JNK Inhibitors

    GenerationExamplesMechanismSelectivityClinical Status
    Pan-inhibitorsSP600125, AS601245ATP-competitiveNonePreclinical/Phase I halted
    Covalent agentsJNK-IN-8Cys116 alkylationPan-JNKPreclinical
    Isoform-selectiveJNK-IN-2, PYC71NAllosteric; hydrophobic pocket bindingJNK3 (JNK-IN-2)Preclinical

The shift toward subtype-specific inhibitors like JNK-IN-2 addresses the need for precise modulation of JNK signaling in complex diseases while minimizing systemic toxicity [4] [10]. Future directions include proteolysis-targeting chimeras (PROTACs) and nanoparticle-mediated brain delivery to enhance therapeutic precision [6] [10].

Properties

Product Name

Jnk-IN-2

IUPAC Name

4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C28H27N7O2

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-22-12-10-20(11-13-22)27(37)32-23-7-3-8-24(18-23)33-28-30-16-14-25(34-28)21-6-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)/b9-5+

InChI Key

VZEONOGFXYTZGT-WEVVVXLNSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=CC=C4

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=CC=C4

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.